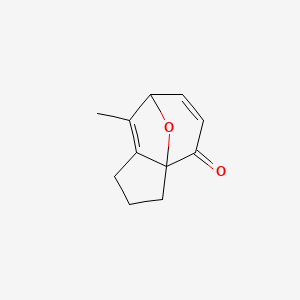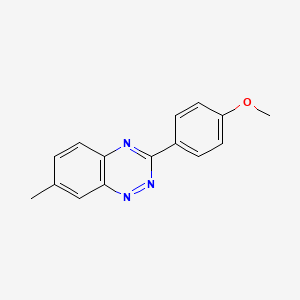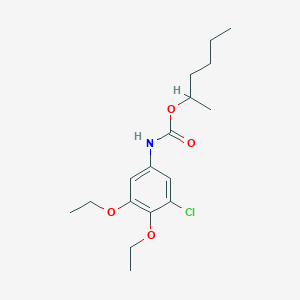
Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in agriculture, medicine, and industry due to their unique chemical properties. This compound, in particular, features a hexan-2-yl group attached to a 3-chloro-4,5-diethoxyphenyl moiety through a carbamate linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate typically involves the reaction of hexan-2-ol with 3-chloro-4,5-diethoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as tertiary amines, can also enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of carbamate derivatives with higher oxidation states.
Reduction: Production of amine derivatives.
Substitution: Generation of substituted carbamates with different functional groups.
Aplicaciones Científicas De Investigación
Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of cholinesterase enzymes.
Medicine: Explored for its potential therapeutic effects, including its use as a pesticide and in the development of new drugs.
Industry: Utilized in the formulation of agrochemicals and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism of action of Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate involves the inhibition of specific enzymes, such as cholinesterases. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission.
Comparación Con Compuestos Similares
Similar Compounds
- Hexan-2-yl (3-chloro-4,5-dimethoxyphenyl)carbamate
- Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)urea
- Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)thiocarbamate
Uniqueness
Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and diethoxy groups enhances its reactivity and potential as an enzyme inhibitor compared to similar compounds.
Propiedades
Número CAS |
84971-70-0 |
|---|---|
Fórmula molecular |
C17H26ClNO4 |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
hexan-2-yl N-(3-chloro-4,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C17H26ClNO4/c1-5-8-9-12(4)23-17(20)19-13-10-14(18)16(22-7-3)15(11-13)21-6-2/h10-12H,5-9H2,1-4H3,(H,19,20) |
Clave InChI |
NSCAXSNCWTZYBN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)OC(=O)NC1=CC(=C(C(=C1)Cl)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)

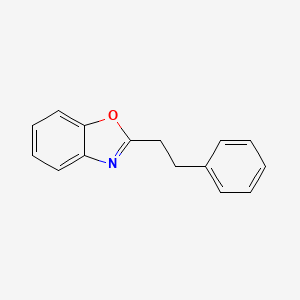
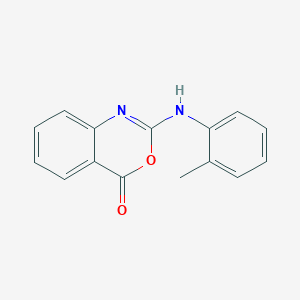
![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)

![3,3-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B14408780.png)
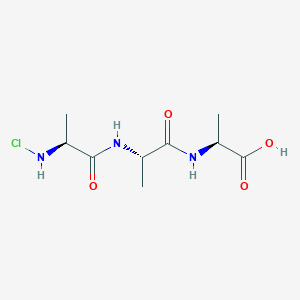

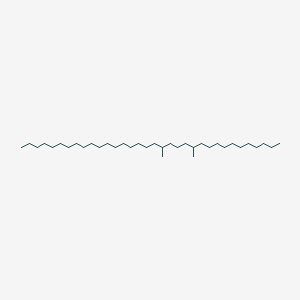
![5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14408838.png)
